![molecular formula C32H48N2O23 B1423173 GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP CAS No. 1134635-03-2](/img/structure/B1423173.png)
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP
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Description
“GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP” is a biochemical compound used in proteomics research . It is part of the Globo- and Isoglobo-series of functional oligosaccharides, which are used in glycoscience .
Molecular Structure Analysis
The molecular formula of this compound is C32H48N2O23, and it has a molecular weight of 828.73 .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder or crystal. It should be stored at temperatures below 0°C .Scientific Research Applications
Enzyme Mechanism Studies
The compound is involved in studies related to enzyme mechanisms, such as those involving UDP-Gal: BetaGlcNAc Beta 1,4- Galactosyltransferase , which employs a sequentially ordered kinetic mechanism .
Molecular Formula Analysis
Researchers may analyze its molecular formula (C32H48N2O23) and molecular weight (828.72) for various chemical studies .
Safety and Handling
The safety profile and handling instructions of this compound are also an important aspect of research, ensuring proper laboratory practices .
properties
IUPAC Name |
N-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-2-[(2S,3R,4R,5S,6S)-6-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26+,27-,28-,29-,30+,31-,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWVXPGKMCSQE-CUWUVIFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)O[C@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@@H](O[C@H]([C@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693692 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP | |
CAS RN |
1134635-03-2 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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